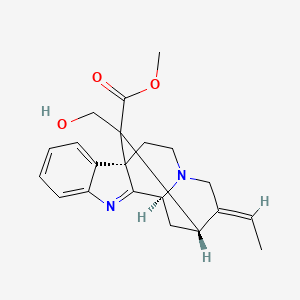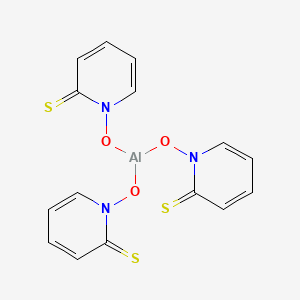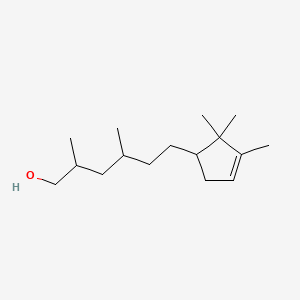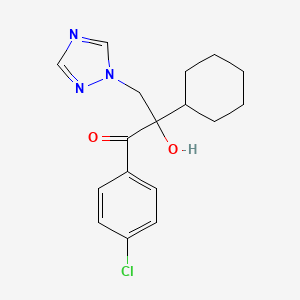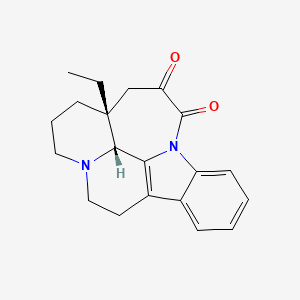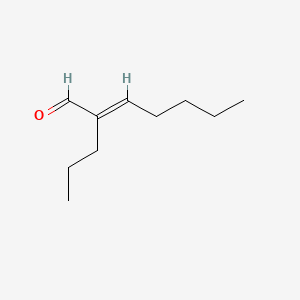
2-Heptenal, 2-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Propylhept-2-enal is an organic compound belonging to the class of aldehydes It is characterized by the presence of a double bond between the second and third carbon atoms, with the propyl group attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Propylhept-2-enal typically involves the aldol condensation reaction. This reaction is carried out between heptanal and propanal in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of (E)-2-Propylhept-2-enal can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of catalysts such as zeolites can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions: (E)-2-Propylhept-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in (E)-2-Propylhept-2-enal can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: 2-Propylheptanoic acid.
Reduction: 2-Propylheptanol.
Substitution: 2-Bromo-2-propylheptanal.
科学的研究の応用
(E)-2-Propylhept-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.
Industry: (E)-2-Propylhept-2-enal is used in the production of fragrances and flavoring agents due to its distinct odor.
作用機序
The mechanism of action of (E)-2-Propylhept-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
(E)-2-Butylhept-2-enal: Similar structure but with a butyl group instead of a propyl group.
(E)-2-Methylhept-2-enal: Similar structure but with a methyl group instead of a propyl group.
Uniqueness: (E)-2-Propylhept-2-enal is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
CAS番号 |
64935-37-1 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(E)-2-propylhept-2-enal |
InChI |
InChI=1S/C10H18O/c1-3-5-6-8-10(9-11)7-4-2/h8-9H,3-7H2,1-2H3/b10-8+ |
InChIキー |
GADNZGQWPNTMCH-CSKARUKUSA-N |
異性体SMILES |
CCCC/C=C(\CCC)/C=O |
正規SMILES |
CCCCC=C(CCC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


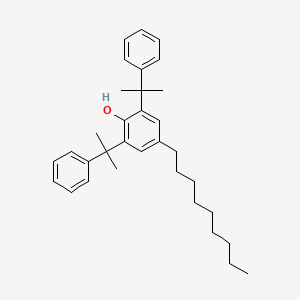
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)

